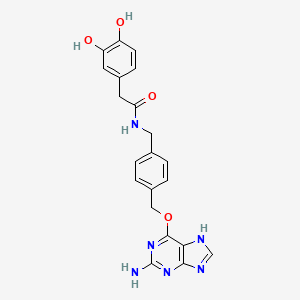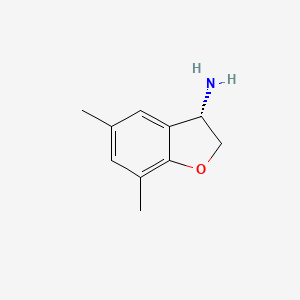![molecular formula C68H82O2 B12850649 (1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its binaphthalene core, which is substituted with tricyclohexylphenyl groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The initial step often includes the preparation of the binaphthalene core, followed by the introduction of tricyclohexylphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts like palladium or nickel, and solvents such as toluene or dichloromethane. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced alcohols or hydrocarbons.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can exhibit different physical and chemical properties, making them useful in diverse applications.
Aplicaciones Científicas De Investigación
(1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a molecular probe in studying biological systems and interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or functional outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
Memantine: A compound used in the treatment of neurological disorders, showcasing different pharmacological properties.
Cyclo(L-leucyl-L-prolyl) peptide: A marine natural compound with potential anti-cancer properties.
Uniqueness
What sets (1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol apart from these similar compounds is its highly specific structural configuration, which imparts unique reactivity and selectivity in various chemical and biological contexts. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
IUPAC Name |
1-[2-hydroxy-3-(2,4,6-tricyclohexylphenyl)naphthalen-1-yl]-3-(2,4,6-tricyclohexylphenyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H82O2/c69-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)70)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h19-22,35-50,69-70H,1-18,23-34H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFXRKNLIACBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C(C=C(C=C8C9CCCCC9)C1CCCCC1)C1CCCCC1)O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H82O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
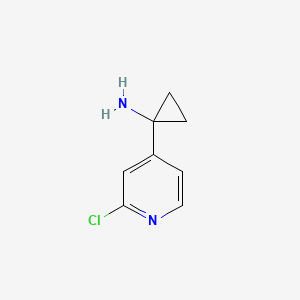
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
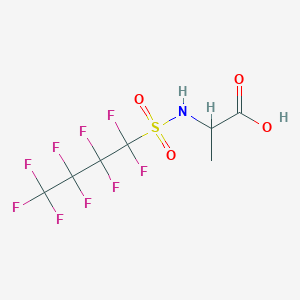
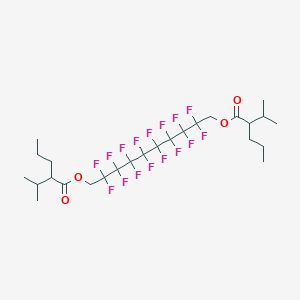
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
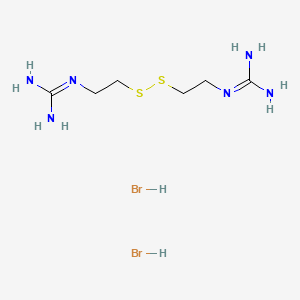

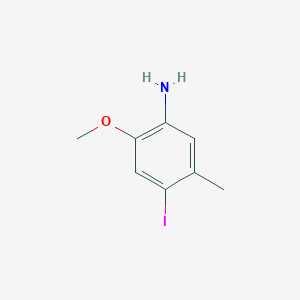
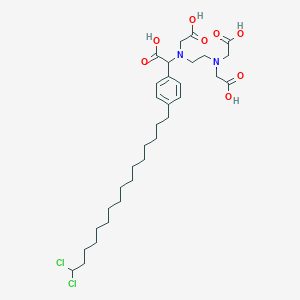
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
